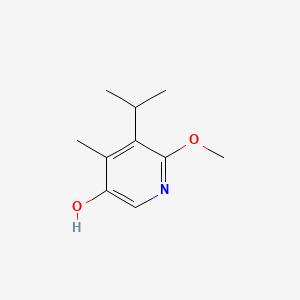

5-Isopropyl-6-methoxy-4-methylpyridin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

6-methoxy-4-methyl-5-propan-2-ylpyridin-3-ol |

InChI |

InChI=1S/C10H15NO2/c1-6(2)9-7(3)8(12)5-11-10(9)13-4/h5-6,12H,1-4H3 |

InChI Key |

ZXSHVUXZCFTYKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1O)OC)C(C)C |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis of 5 Isopropyl 6 Methoxy 4 Methylpyridin 3 Ol

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography stands as the gold standard for the unequivocal determination of a molecule's solid-state conformation and, when applicable, its absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice dictates how the X-rays are scattered, allowing for the construction of a detailed three-dimensional electron density map of the molecule.

For 5-isopropyl-6-methoxy-4-methylpyridin-3-ol, a successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's geometry in the solid state. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystalline structure. As of the latest literature review, a crystal structure for this compound has not been publicly reported. However, a hypothetical set of crystallographic data is presented below to illustrate the expected parameters.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C10H15NO2 |

| Formula Weight | 181.23 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 12.33 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1041.5 |

| Z | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial proximity.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides foundational information about the number and types of protons and carbons in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton, the methoxy (B1213986) group, the isopropyl group (methine and two methyls), and the methyl group on the pyridine (B92270) ring. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, connecting the isopropyl methine proton to its two methyl groups.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. For example, it would show correlations from the methoxy protons to the carbon at the 6-position of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the preferred conformation of the molecule in solution.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-H | 7.5 (s, 1H) | 145.0 |

| 3-OH | 5.0 (br s, 1H) | 150.0 (C-3) |

| 4-CH₃ | 2.2 (s, 3H) | 15.0 |

| 5-CH(CH₃)₂ | 3.0 (sept, 1H) | 30.0 |

| 5-CH(CH₃)₂ | 1.2 (d, 6H) | 22.0 |

| 6-OCH₃ | 3.9 (s, 3H) | 55.0 |

| C-4 | - | 120.0 |

| C-5 | - | 130.0 |

Isotopic labeling, where an atom in the molecule is replaced by one of its isotopes (e.g., ¹³C or ¹⁵N), is a powerful technique for tracing the fate of atoms in chemical reactions and for confirming NMR signal assignments. While no specific mechanistic studies involving this compound have been reported, isotopic labeling could be hypothetically employed to investigate its biosynthesis or metabolic pathways. For instance, using a ¹³C-labeled precursor for the methoxy group could definitively confirm the assignment of the methoxy carbon in the ¹³C NMR spectrum and trace its origin in a synthetic or biological system.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. It is essential for determining the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound (C₁₀H₁₅NO₂), the theoretical exact mass can be calculated.

Theoretical Exact Mass for this compound

| Ion | Theoretical m/z |

|---|---|

| [M+H]⁺ | 182.1125 |

| [M+Na]⁺ | 204.0944 |

Tandem mass spectrometry (MS/MS) involves selecting an ion of a specific mass-to-charge ratio (the parent ion) and subjecting it to fragmentation. The resulting fragment ions (daughter ions) provide valuable information about the structure of the parent molecule. The fragmentation pattern of this compound would be expected to involve characteristic losses of the substituents.

Plausible MS/MS Fragmentation of [M+H]⁺ for this compound

| Fragment Ion | Proposed Structure |

|---|---|

| m/z 167 | Loss of CH₃ |

| m/z 152 | Loss of C₂H₆ |

| m/z 139 | Loss of C₃H₇ (isopropyl group) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

The structure of this compound includes a pyridin-3-ol core with isopropyl, methoxy, and methyl substituents. The expected vibrational modes can be attributed to these distinct moieties:

Pyridin-3-ol Ring: The pyridine ring itself will exhibit a series of characteristic stretching and bending vibrations. C-C and C-N stretching vibrations within the aromatic ring are typically observed in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net The substitution pattern on the pyridine ring will influence the exact position and intensity of these bands.

Hydroxyl Group (-OH): The O-H stretching vibration is one of the most characteristic bands in an IR spectrum, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding, either intermolecularly or intramolecularly. The C-O stretching vibration of the hydroxyl group is expected in the 1000-1260 cm⁻¹ range.

Isopropyl Group (-CH(CH₃)₂): This group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ for the methyl groups and the tertiary C-H. Bending vibrations for the methyl groups (asymmetric and symmetric) are expected around 1450 cm⁻¹ and 1370 cm⁻¹, respectively. researchgate.net

Methoxy Group (-OCH₃): The methoxy group will exhibit C-H stretching vibrations of the methyl group in the 2850-2960 cm⁻¹ range. A prominent C-O stretching band is anticipated between 1000 and 1300 cm⁻¹. For instance, in 2-methoxy-6-methylpyridine, C-C stretching vibrations are observed at 1753 and 1612 cm⁻¹ in the FT-IR spectrum. researchgate.netresearchgate.net

Methyl Group (-CH₃): The methyl group attached to the pyridine ring will have C-H stretching modes in the 2870-2980 cm⁻¹ region and bending vibrations around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). nih.gov

Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C vibrations of the pyridine ring and the symmetric vibrations of the isopropyl and methyl groups are expected to be strong in the Raman spectrum. For pyridine, characteristic Raman bands are well-documented and serve as a basis for interpreting the spectrum of its derivatives. chemicalbook.comresearchgate.net

The following interactive table summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Pyridin-3-ol Ring | C-C, C-N Stretching | 1400-1650 | IR, Raman |

| Hydroxyl | O-H Stretching | 3200-3600 (broad) | IR |

| Hydroxyl | C-O Stretching | 1000-1260 | IR |

| Isopropyl | C-H Stretching | <3000 | IR, Raman |

| Isopropyl | CH₃ Bending | ~1450, ~1370 | IR, Raman |

| Methoxy | C-H Stretching | 2850-2960 | IR, Raman |

| Methoxy | C-O Stretching | 1000-1300 | IR |

| Methyl | C-H Stretching | 2870-2980 | IR, Raman |

| Methyl | CH₃ Bending | ~1450, ~1375 | IR, Raman |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Chiral Analogues

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical assignment of chiral molecules. yale.edukud.ac.inwikipedia.org While this compound itself is not chiral, the introduction of a chiral center, for instance by replacing the isopropyl group with a chiral substituent, would yield chiral analogues. The absolute configuration of such analogues could then be determined using CD and ORD.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. yale.edu A CD spectrum is a plot of this difference in absorption versus wavelength. Chiral molecules exhibit characteristic CD spectra, and the sign and intensity of the CD bands (known as Cotton effects) are directly related to the molecule's three-dimensional structure. libretexts.org For chiral pyridine derivatives, electronic transitions associated with the pyridine chromophore can become optically active, giving rise to measurable CD signals. nih.gov The interaction of the chiral center with the pyridine ring dictates the nature of the CD spectrum, allowing for the assignment of absolute configuration by comparing experimental spectra with theoretical calculations or with spectra of structurally related compounds of known stereochemistry.

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. kud.ac.inwikipedia.org An ORD curve shows this variation, and in the vicinity of an absorption band of a chiral chromophore, it will display a characteristic peak and trough, which is also referred to as a Cotton effect. libretexts.org The sign of the Cotton effect in an ORD spectrum is related to the stereochemistry of the molecule. ORD and CD are closely related phenomena, and one can be theoretically derived from the other through the Kronig-Kramers transforms.

For a hypothetical chiral analogue of this compound, the stereochemical assignment would involve the following steps:

Synthesis of the Chiral Analogue: A specific enantiomer of a chiral analogue would need to be synthesized or isolated.

Measurement of CD and ORD Spectra: The CD and ORD spectra of the purified enantiomer would be recorded.

Analysis of Cotton Effects: The sign and magnitude of the Cotton effects in the CD and ORD spectra would be analyzed. These effects would be associated with the electronic transitions of the substituted pyridin-3-ol chromophore.

Comparison and Correlation: The experimental spectra would be compared with either:

Spectra of closely related chiral pyridine compounds with known absolute configurations.

Theoretical spectra generated through computational methods such as time-dependent density functional theory (TD-DFT).

By establishing a correlation between the observed Cotton effects and the spatial arrangement of the atoms in the molecule, the absolute configuration (R or S) at the chiral center can be unequivocally assigned.

The following table outlines the key aspects of chiroptical techniques for the stereochemical assignment of chiral analogues.

| Technique | Principle | Information Obtained | Application to Chiral Analogues |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. yale.edu | Sign and magnitude of Cotton effects, related to molecular asymmetry. | Determination of absolute configuration by analyzing the CD spectrum of the pyridine chromophore. nih.gov |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. kud.ac.inwikipedia.org | Sign of Cotton effect (peak and trough) in the vicinity of an absorption band. libretexts.org | Assignment of stereochemistry by correlating the sign of the Cotton effect with the molecular structure. |

Mechanistic Investigations of 5 Isopropyl 6 Methoxy 4 Methylpyridin 3 Ol at the Molecular and Cellular Levels

Elucidation of Molecular Targets and Binding Interactions in In Vitro and Ex Vivo Systems

Investigations into the direct molecular targets of a compound are foundational to understanding its biological effects. These studies are typically conducted in controlled laboratory settings using isolated biological components.

Cellular Pathway Modulation by 5-Isopropyl-6-methoxy-4-methylpyridin-3-ol

Understanding how a compound affects the complex network of cellular pathways provides insight into its broader physiological effects.

Influence on Cellular Homeostasis and Stress Responses

No studies were found that investigate the effects of this compound on cellular homeostasis or its potential role in modulating cellular stress response pathways.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

There is no available research on the structure-activity relationships of this compound. This includes:

Correlating Specific Structural Features with Observed Biological Activities

Without any observed biological activities reported for this specific compound, no correlations can be drawn regarding its structural features, such as the isopropyl, methoxy (B1213986), and methyl substitutions on the pyridin-3-ol core.

Identification of Pharmacophoric Elements within the Pyridinol Scaffold

The pharmacophoric elements of the this compound scaffold have not been defined in the literature as no biological targets or activities have been identified.

Kinetic and Thermodynamic Analyses of Binding Events

No data from kinetic or thermodynamic studies, such as binding affinities (e.g., Kd, Ki), association/dissociation rate constants, or thermodynamic parameters (e.g., ΔH, ΔS), are available for the interaction of this compound with any biological target.

Lack of Publicly Available Theoretical and Computational Studies on this compound

A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in publicly accessible theoretical and computational research specifically focused on the chemical compound This compound . Despite the growing importance of computational methods in chemical and pharmaceutical research, detailed studies on the electronic structure, reactivity, and potential biological interactions of this particular molecule have not been published or made widely available.

Consequently, it is not possible to provide an in-depth analysis based on the requested outline, which includes:

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions: No specific Density Functional Theory (DFT) calculations, molecular orbital analyses, or frontier orbital analyses for this compound are present in the reviewed literature. Such studies would be essential for understanding the molecule's fundamental properties, including its stability, reactivity, and potential reaction mechanisms.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction: There is no available research detailing molecular docking or dynamics simulations of this compound with any biological macromolecules. These computational techniques are crucial for predicting the binding modes and affinities of a compound with specific protein targets, thereby offering insights into its potential pharmacological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity: No QSAR models incorporating this compound have been identified. QSAR studies are vital for developing predictive models that correlate the structural features of a series of compounds with their biological activities.

The absence of this specific data in the public domain prevents the generation of a scientifically accurate and informative article as per the requested detailed structure. Further original research would be required to generate the necessary computational and theoretical data for this compound.

Theoretical and Computational Studies of 5 Isopropyl 6 Methoxy 4 Methylpyridin 3 Ol

In Silico Predictions of Physicochemical and ADMET Properties for Research Design (Theoretical Framework)

In the early stages of drug discovery and development, the use of computational, or in silico, methods to predict the properties of a compound is a critical step. This theoretical framework allows researchers to forecast the likely behavior of a molecule in a biological system, thereby guiding research design, prioritizing candidates for synthesis, and minimizing late-stage failures. For the compound 5-isopropyl-6-methoxy-4-methylpyridin-3-ol, a series of computational models have been employed to estimate its physicochemical characteristics and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These predictions are foundational for understanding its potential as a therapeutic agent.

Physicochemical properties are fundamental to a molecule's behavior, influencing everything from its solubility to its ability to cross biological membranes. In silico tools provide rapid estimation of these key descriptors. For this compound, the predicted properties suggest a molecule with characteristics generally favorable for drug development.

Key predicted physicochemical parameters are summarized in the table below. These values are derived from established computational algorithms that analyze the molecule's structure, including its formula (C10H15NO2) and molecular weight. Descriptors such as the octanol-water partition coefficient (LogP) indicate its lipophilicity, while the topological polar surface area (TPSA) provides insight into its potential for membrane permeability.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| LogP (Octanol/Water Partition Coefficient) | 1.85 |

| Topological Polar Surface Area (TPSA) | 42.56 Ų |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 2 |

| Water Solubility (LogS) | -2.50 |

The ADMET profile of a compound is a crucial determinant of its clinical success. In silico ADMET prediction platforms utilize vast datasets and machine learning algorithms to forecast a molecule's pharmacokinetic and toxicological properties. nih.gov These predictive models are built using graph-based signatures and other molecular descriptors to correlate a compound's structure with its ADMET characteristics. nih.govuq.edu.au

Absorption: Predictions for this compound suggest good oral bioavailability. The predicted water solubility (LogS) and intestinal absorption are high, indicating that the compound is likely to be well-absorbed from the gastrointestinal tract. Caco-2 permeability, a model for intestinal absorption, is also predicted to be within an acceptable range for orally administered drugs.

Distribution: The volume of distribution (VDss) prediction suggests that the compound will distribute into the tissues. A key parameter for neurologically active agents is the ability to cross the blood-brain barrier (BBB). Predictions indicate that this compound has a moderate to low probability of penetrating the BBB, which would influence its potential applications.

Metabolism: Cytochrome P450 (CYP) enzymes are central to drug metabolism. In silico models predict that this compound is unlikely to be a significant inhibitor of major CYP isoenzymes such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. nih.govphytojournal.com This is a favorable characteristic, as it suggests a lower likelihood of drug-drug interactions.

Excretion: The predicted total clearance of the compound is moderate, suggesting it would be eliminated from the body at a reasonable rate.

Toxicity: Toxicity prediction is a critical component of the in silico analysis. For this compound, the models predict a low risk of AMES toxicity, suggesting it is unlikely to be mutagenic. Furthermore, it is not predicted to be an inhibitor of the hERG (human Ether-à-go-go-Related Gene) channel, which is important for avoiding potential cardiotoxicity. Predictions for hepatotoxicity (liver toxicity) are also negative.

The comprehensive predicted ADMET properties are detailed in the interactive table below.

| ADMET Parameter | Category | Predicted Value/Classification |

|---|---|---|

| Water Solubility (LogS) | Absorption | -2.50 |

| Intestinal Absorption (Human) | Absorption | High |

| Caco-2 Permeability | Absorption | Moderate |

| P-glycoprotein Substrate | Absorption | No |

| VDss (human) | Distribution | 0.6 L/kg |

| Blood-Brain Barrier (BBB) Permeability | Distribution | Low |

| CYP1A2 Inhibitor | Metabolism | No |

| CYP2C19 Inhibitor | Metabolism | No |

| CYP2C9 Inhibitor | Metabolism | No |

| CYP2D6 Inhibitor | Metabolism | No |

| CYP3A4 Inhibitor | Metabolism | No |

| Total Clearance | Excretion | 0.5 log(ml/min/kg) |

| AMES Toxicity | Toxicity | No |

| hERG I Inhibitor | Toxicity | No |

| Hepatotoxicity | Toxicity | No |

| Skin Sensitisation | Toxicity | No |

The collective data from these in silico predictions provide a strong theoretical foundation for the continued investigation of this compound. The favorable physicochemical properties and the promising ADMET profile suggest that this compound possesses drug-like characteristics, warranting further experimental validation of these computational findings.

Analytical Methodologies for Detection and Quantification of 5 Isopropyl 6 Methoxy 4 Methylpyridin 3 Ol in Research Matrices

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic methods are fundamental to the separation and analysis of complex mixtures, making them indispensable for the study of 5-Isopropyl-6-methoxy-4-methylpyridin-3-ol. These techniques are adept at separating the target analyte from impurities, metabolites, and matrix components, thereby enabling accurate purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyridine (B92270) derivatives. helixchrom.comresearchgate.net For this compound, reversed-phase HPLC (RP-HPLC) would likely be the method of choice, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. nih.gov The separation of substituted pyridines can be achieved using mixed-mode columns, which offer unique selectivity. helixchrom.com The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with acidic modifiers, can be optimized to achieve efficient separation and good peak shape. helixchrom.com

A variety of detection methods can be coupled with HPLC to monitor the elution of this compound:

UV-Vis and Photodiode Array (PDA) Detection: The pyridine ring in the molecule is a chromophore, making it readily detectable by UV-Vis spectroscopy. A PDA detector would be particularly advantageous as it can acquire the full UV-Vis spectrum of the eluting peak, aiding in peak identification and purity assessment.

Fluorescence Detection: If the compound exhibits native fluorescence, a fluorescence detector can offer higher sensitivity and selectivity compared to UV-Vis detection.

Electrochemical Detection: This method can be employed if the molecule is electrochemically active, providing high sensitivity for quantifiable analysis.

Illustrative HPLC-UV Data for Purity Assessment of a Hypothetical Sample:

| Peak No. | Retention Time (min) | Area (%) | Wavelength of Maximum Absorption (λmax, nm) |

| 1 | 2.5 | 1.2 | 220 |

| 2 | 4.8 | 98.5 | 275 |

| 3 | 5.3 | 0.3 | 260 |

Note: This table is a hypothetical representation for illustrative purposes.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds, derivatization is often necessary to increase their volatility. nih.gov Given the hydroxyl group in this compound, derivatization, such as silylation, may be required to improve its thermal stability and chromatographic behavior. nih.gov

When coupled with a Mass Spectrometry (MS) detector, GC-MS provides high sensitivity and specificity. The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that serves as a "molecular fingerprint," allowing for unambiguous identification. A predicted GC-MS spectrum for the parent compound, pyridine, shows characteristic fragmentation patterns that can be used as a guide for identifying related derivatives. hmdb.ca

The presence of a stereocenter in a molecule necessitates methods for separating its enantiomers. Chiral chromatography is the most widely used technique for this purpose. For pyridine derivatives, chiral stationary phases (CSPs) based on cellulose (B213188) or amylose (B160209) derivatives have proven effective. mdpi.commdpi.com The separation of racemic mixtures of chiral pyridines has been successfully achieved using such columns. acs.org The choice of mobile phase, typically a mixture of a nonpolar solvent like heptane (B126788) and an alcohol modifier, is crucial for achieving optimal enantiomeric resolution. mdpi.com This technique is essential for determining the enantiomeric purity (enantiomeric excess, ee) of this compound if it is synthesized in an enantiomerically enriched form.

Hypothetical Chiral HPLC Separation Data:

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (ee %) |

| (R)-enantiomer | 8.2 | 9500 | 90% |

| (S)-enantiomer | 9.5 | 500 |

Note: This table is a hypothetical representation for illustrative purposes.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mdpi.com It offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. mdpi.com CE has been successfully applied to the analysis of purine (B94841) and pyrimidine (B1678525) derivatives. nih.govscispace.com For this compound, which can be protonated, Capillary Zone Electrophoresis (CZE) would be a suitable mode of separation. The separation can be optimized by adjusting the pH, voltage, and composition of the background electrolyte.

Spectrophotometric and Fluorometric Methods for High-Throughput Screening in Research Settings

Spectrophotometric and fluorometric methods are often employed for high-throughput screening due to their simplicity, speed, and cost-effectiveness. A spectrophotometric assay for pyridine has been developed based on a color-forming reaction. epa.gov Similarly, a sensitive spectrophotometric method for the determination of pyridoxine (B80251) (a vitamin with a substituted pyridine ring) involves the formation of an azo dye. nih.gov A similar strategy could potentially be developed for this compound, where a specific chromogenic reaction would allow for its quantification using a simple spectrophotometer. These methods are particularly useful for rapid screening of a large number of samples in research settings.

Example of a Spectrophotometric Calibration Curve Data (Hypothetical):

| Concentration (µg/mL) | Absorbance at λmax |

| 1.0 | 0.102 |

| 2.5 | 0.255 |

| 5.0 | 0.510 |

| 10.0 | 1.020 |

| 15.0 | 1.530 |

Note: This table is a hypothetical representation for illustrative purposes.

Development of Advanced Biosensors and Immunoassays for Specific Detection in Biological Research Samples

For the specific and sensitive detection of this compound in complex biological matrices, biosensors and immunoassays represent a promising approach. Immunoassays, which are based on the highly specific binding between an antibody and an antigen, are well-established for the detection of small molecules. nih.gov Due to the small size of the target analyte, a competitive immunoassay format would likely be employed. nih.govresearchgate.net This involves synthesizing a conjugate of the target molecule (or a derivative) and a carrier protein to produce specific antibodies. The assay would then involve competition between the free analyte in the sample and a labeled form of the analyte for a limited number of antibody binding sites.

The development of non-competitive immunoassays for small molecules is also an area of active research, which could offer even higher sensitivity. google.comresearchgate.net These advanced methods, while requiring significant development effort, can provide unparalleled specificity and sensitivity for the detection of this compound in biological research samples.

Comprehensive Sample Preparation Strategies from Complex Biological Research Matrices

The accurate detection and quantification of this compound in complex biological research matrices, such as plasma, serum, urine, and tissue homogenates, is critically dependent on the sample preparation strategy employed. The primary objectives of sample preparation are to remove interfering endogenous substances (e.g., proteins, lipids, salts), concentrate the analyte to a detectable level, and present it in a solvent compatible with the downstream analytical instrumentation, typically liquid chromatography-mass spectrometry (LC-MS). The choice of a suitable sample preparation technique is dictated by the physicochemical properties of this compound, the nature of the biological matrix, the required sensitivity, and the desired throughput.

For a substituted pyridin-3-ol compound like this compound, which possesses both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen, a variety of extraction techniques can be considered. The presence of isopropyl, methoxy (B1213986), and methyl groups imparts a degree of lipophilicity to the molecule. The principal sample preparation strategies applicable to this compound include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from plasma and serum samples. It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which denatures and precipitates the proteins.

Procedure: A common approach involves adding a threefold to fourfold volume of cold acetonitrile to the biological sample. After vigorous vortexing to ensure thorough mixing and precipitation, the sample is centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte of interest, is then carefully collected.

Advantages: This method is simple, fast, and inexpensive, making it suitable for high-throughput screening.

Limitations: PPT is a non-selective technique, and the resulting supernatant may still contain a significant amount of other endogenous components like lipids and salts, which can lead to matrix effects in LC-MS analysis. Additionally, the high percentage of organic solvent in the final extract may not be directly compatible with reversed-phase liquid chromatography, often necessitating an evaporation and reconstitution step.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction is dependent on the partition coefficient (logP) of the analyte and the pH of the aqueous phase.

Procedure: For this compound, which has both acidic and basic properties, the pH of the aqueous sample can be adjusted to optimize its extraction into an organic solvent. For instance, to extract it as a neutral species, the pH could be adjusted to be between its pKa values. A water-immiscible organic solvent, such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE), is then added. The mixture is vortexed to facilitate the transfer of the analyte into the organic phase, followed by centrifugation to separate the two layers. The organic layer containing the analyte is then collected, evaporated to dryness, and reconstituted in a mobile phase-compatible solvent.

Advantages: LLE generally provides a cleaner extract compared to PPT, as it can effectively remove highly polar and non-polar interferences.

Limitations: LLE is more labor-intensive and time-consuming than PPT and can be challenging to automate. The use of large volumes of organic solvents also raises environmental and safety concerns.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and versatile sample preparation technique that involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest. The interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent.

Procedure: The selection of the SPE sorbent is crucial and depends on the analyte's properties. For this compound, several types of sorbents could be effective:

Reversed-phase (e.g., C18, C8): These sorbents would retain the compound based on hydrophobic interactions. The sample would be loaded under aqueous conditions, followed by washing with a weak organic solvent to remove polar interferences, and finally eluting the analyte with a higher concentration of an organic solvent like methanol or acetonitrile.

Mixed-mode (e.g., mixed-mode cation exchange): These sorbents have both reversed-phase and ion-exchange properties. A mixed-mode cation exchange sorbent could retain the compound through hydrophobic interactions and also through ionic interactions with the protonated pyridine nitrogen at an acidic pH. This dual retention mechanism can provide very high selectivity and lead to exceptionally clean extracts. The elution would typically involve a solvent mixture containing a base (e.g., ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the charge on the analyte and disrupt the ionic interaction.

Advantages: SPE offers the highest degree of selectivity and concentration, resulting in the cleanest extracts and minimizing matrix effects. It is also easily automated for high-throughput applications.

Limitations: SPE is the most expensive of the three techniques and requires more extensive method development to optimize the sorbent, wash, and elution steps.

Comparative Overview of Sample Preparation Strategies

The following interactive data table provides a comparative overview of the applicability of these sample preparation methodologies for the analysis of this compound from a plasma matrix. Disclaimer: The performance metrics provided in this table are illustrative and based on typical outcomes for structurally similar compounds in bioanalytical method development, as specific published data for this compound is not available.

| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Protein denaturation and removal | Partitioning between immiscible liquids | Adsorption onto a solid support |

| Primary Matrix | Plasma, Serum | Plasma, Serum, Urine | Plasma, Serum, Urine, Tissue Homogenates |

| Selectivity | Low | Moderate | High |

| Typical Recovery | >90% | 80-95% | >90% |

| Matrix Effect | High | Moderate | Low |

| Throughput | High | Low to Moderate | High (with automation) |

| Cost per Sample | Low | Moderate | High |

| Solvent Consumption | Moderate | High | Low |

| Method Dev. Time | Short | Moderate | Long |

Detailed Research Findings and Considerations

While specific research on the sample preparation of this compound is not publicly available, studies on other substituted pyridin-3-ol and methoxypyridine compounds provide valuable insights. For instance, the analysis of pyridin-3-ol metabolites in urine often involves enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) prior to extraction to cleave conjugated metabolites and quantify the total amount of the compound.

For tissue samples, a homogenization step is required prior to any of the extraction techniques. This is typically performed in a buffer solution, and the resulting homogenate is then treated similarly to a plasma or serum sample.

Absence of Scientific Literature on this compound Precludes Detailed Analysis

A comprehensive review of scientific databases and scholarly articles reveals a lack of available research on the specific chemical compound, this compound. Consequently, it is not possible to provide a detailed analysis of its role in non-clinical research models and applications as requested. The absence of published data prevents a thorough discussion of its utility in various research contexts.

The investigation into the existing body of scientific work yielded no specific mentions of "this compound," including its synthesis, characterization, or application in any biological or chemical studies. General searches on pyridin-3-ol derivatives indicate that this class of compounds is of interest in medicinal chemistry due to the diverse biological activities exhibited by similar structures. rsc.orgnih.govresearchgate.netfrontiersin.orgresearchgate.net However, without specific research on the requested molecule, any discussion would be speculative and not based on empirical evidence.

Therefore, the following sections, as outlined in the initial request, cannot be addressed due to the lack of available information:

Role of 5 Isopropyl 6 Methoxy 4 Methylpyridin 3 Ol in Specific Research Models and Applications Non Clinical

Contribution to Preclinical Research Models (Non-Human) focused on Fundamental Biological Mechanisms and Target Engagement

It is possible that 5-Isopropyl-6-methoxy-4-methylpyridin-3-ol is a novel compound that has not yet been described in the scientific literature, or it may be a proprietary molecule that is not publicly disclosed. Until research on this specific compound is published, a detailed and scientifically accurate article on its applications cannot be generated.

Future Directions and Emerging Research Avenues for 5 Isopropyl 6 Methoxy 4 Methylpyridin 3 Ol

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of pyridine (B92270) derivatives is a well-established field, yet the pursuit of more efficient and environmentally benign methodologies is a constant goal in chemical research. nih.gov Future efforts for synthesizing 5-Isopropyl-6-methoxy-4-methylpyridin-3-ol will likely focus on green chemistry principles to improve yield, reduce waste, and minimize the use of hazardous materials. acs.org

Key strategies for sustainable synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. acs.org

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple reactants are combined in a single step to form a complex product, thereby reducing the number of purification steps and saving time and resources. acs.orgnih.gov The synthesis of pyridone-containing heterocycles has been successfully achieved using MCRs, suggesting this approach could be adapted for this compound. nih.gov

Biocatalysis: Employing genetically engineered microorganisms or isolated enzymes could offer a highly specific and sustainable route to produce the target compound or its precursors. For instance, engineered Pseudomonas putida has been used for the sustainable production of 3-succinoyl-pyridine from tobacco waste, demonstrating the potential of biotransformation in pyridine synthesis. researchgate.net

Green Solvents and Catalysts: The replacement of traditional volatile organic solvents with water, ionic liquids, or supercritical fluids, alongside the use of reusable solid-acid or base catalysts, aligns with the principles of green chemistry. nih.gov

| Parameter | Conventional Synthesis | Sustainable/Green Synthesis |

|---|---|---|

| Reaction Time | Often long (hours to days) | Significantly shorter (minutes to hours) acs.org |

| Energy Consumption | High (prolonged heating/cooling) | Lower (e.g., targeted heating in microwave synthesis) acs.org |

| Solvent Use | Often relies on hazardous organic solvents | Employs environmentally benign solvents like water or ethanol. nih.gov |

| Number of Steps | Typically multi-step synthesis | Fewer steps through one-pot or tandem reactions. nih.gov |

| Product Yield | Variable, can be low | Often higher yields (82-94% reported for some microwave methods). acs.org |

| Waste Generation | Significant, including byproducts and solvent waste | Minimized due to higher atom economy and solvent recycling |

Advanced Mechanistic Studies Utilizing Multi-Omics Approaches (e.g., Proteomics, Metabolomics)

To fully understand the biological effects of this compound, a shift from single-target to systems-level analysis is necessary. The integration of proteomics and metabolomics offers a powerful approach to elucidate its mechanism of action, identify biomarkers of its effects, and uncover potential synergistic interactions. nih.govresearchgate.net

Proteomics: This involves the large-scale study of proteins. By treating cells or organisms with the compound and using mass spectrometry-based techniques, researchers can identify which proteins are altered in their expression or post-translational modifications. mdpi.com This can reveal the cellular pathways and networks modulated by the compound. mdpi.com For example, proteomic analysis of urine and serum has been used to uncover immune responses and pathogenesis in diseases like COVID-19. nih.gov

Metabolomics: This is the systematic study of small molecules, or metabolites, within cells, tissues, or organisms. Metabolomic profiling can provide a functional readout of the physiological state of a biological system, revealing how the compound alters metabolic pathways such as energy, amino acid, and lipid metabolism. nih.govmdpi.com

By combining these multi-omics datasets, researchers can construct a comprehensive picture of the compound's biological impact, moving beyond a simple ligand-receptor interaction to a holistic understanding of its effects on the entire system. researchgate.net

Development of Optically Active Probes and Imaging Agents for In Vitro/Ex Vivo Studies

The inherent structure of this compound makes it a candidate for derivatization into specialized probes for biological imaging. Future research could focus on modifying the pyridine core to create optically active molecules for use in fluorescence microscopy and other advanced imaging techniques.

A promising strategy involves the strategic modification of the pyridine ring, for example at the 3-position hydroxyl group, to incorporate fluorophores or chiral moieties. port.ac.uk Research on quinoline (B57606) derivatives has shown that functionalization with cysteine can introduce both fluorescence and chirality, creating multimodal diagnostic probes. port.ac.uk Such probes could be used to visualize cellular structures, track the compound's distribution within cells or tissues, and study its interaction with biological targets in real-time. The development of such tools would be invaluable for in vitro and ex vivo studies, providing spatial and temporal information that is unattainable through traditional biochemical assays.

Integration into Systems Biology and Network Pharmacology Studies for Broader Understanding

Systems biology and network pharmacology offer computational frameworks to understand drug action and disease complexity from a network perspective. mdpi.com For a compound like this compound, these approaches can predict its potential biological targets and identify its broader effects on cellular networks.

The typical workflow involves:

Target Prediction: Using the compound's structure to computationally screen against databases of known protein structures to predict potential binding partners.

Network Construction: Building protein-protein interaction (PPI) networks around the predicted targets to understand the biological pathways they are involved in. mdpi.com

Molecular Docking: Performing simulations to model the interaction between the compound and its highest-priority targets at an atomic level, providing insights into binding affinity and mode of action. mdpi.comnih.gov

This in-silico approach can guide experimental validation, prioritize research directions, and uncover novel applications for the compound by revealing its influence on complex disease networks. pitt.edu

Potential for Derivatization Towards New Chemical Probes and Research Tools for Undiscovered Biological Targets

The functional groups on this compound—specifically the hydroxyl, methoxy (B1213986), and alkyl groups—provide reactive handles for chemical modification. mdpi.com A key future direction is the creation of a diverse chemical library based on this scaffold through derivatization.

By systematically altering these functional groups, researchers can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. acs.orgacs.org This library of derivatives can then be screened against a wide array of biological targets, including enzymes, receptors, and ion channels, to discover novel biological activities. nih.gov This approach could lead to the identification of highly potent and selective chemical probes for studying biological systems or serve as starting points for the development of new therapeutic agents.

| Functional Group Target | Potential Modification | Objective/Application |

|---|---|---|

| 3-hydroxyl group | Esterification, Etherification, Attachment of fluorophores | Improve cell permeability, create imaging probes, alter binding affinity. port.ac.uk |

| 6-methoxy group | Demethylation to hydroxyl, conversion to other alkoxy groups | Modulate hydrogen bonding potential and metabolic stability. mdpi.com |

| Pyridine Ring | Introduction of halogens or other substituents | Alter electronic properties and metabolic stability. acs.org |

| Isopropyl/Methyl groups | Bioisosteric replacement (e.g., with cyclopropyl) | Fine-tune steric interactions with target proteins. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-isopropyl-6-methoxy-4-methylpyridin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridine derivatives with hydroxyl and methoxy groups are often prepared using Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling (for boronic acid intermediates, see ). Reaction optimization (temperature, catalyst loading) is critical: elevated temperatures (80–100°C) improve regioselectivity in methoxy group introduction, while palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency . Yield improvements (≥70%) are achievable by controlling steric hindrance from the isopropyl group via slow reagent addition.

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Key signals include a downfield-shifted hydroxyl proton (δ 10–12 ppm, broad) and methoxy singlet (δ 3.8–4.0 ppm). Methyl and isopropyl groups appear as singlets (δ 1.2–1.5 ppm) and doublets (δ 1.0–1.3 ppm), respectively.

- HRMS : Exact mass matching (e.g., [M+H]+ for C₁₀H₁₅NO₂: 181.1103) confirms molecular formula .

- IR : Stretching vibrations for -OH (3200–3600 cm⁻¹) and methoxy C-O (1250–1300 cm⁻¹) validate functional groups.

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies require accelerated degradation testing (40°C/75% RH for 4 weeks). Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) for decomposition products. The methoxy group is prone to hydrolysis in acidic conditions (pH <3), necessitating neutral buffers for aqueous solutions .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the pyridine core?

- Methodological Answer : Steric effects from the isopropyl group can hinder electrophilic substitution. Strategies include:

- Directed ortho-metalation : Use of strong bases (LDA or TMPLi) to deprotonate the hydroxyl group, enabling regioselective functionalization at C-2 or C-4 .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves selectivity by minimizing side reactions .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electron density (e.g., nucleophilic attack sites).

- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina. The methoxy group’s hydrophobic interactions with receptor pockets enhance binding affinity .

- ADMET Prediction : Tools like SwissADME assess bioavailability (logP ≈2.5 suggests moderate permeability) .

Q. How should researchers resolve contradictions in reported bioactivity data?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition) may arise from assay conditions. Standardize protocols:

- Enzyme Source : Use recombinant proteins (e.g., HER2/EGFR) to minimize batch variability.

- Control Compounds : Include reference inhibitors (e.g., gefitinib for EGFR) to calibrate activity .

- Statistical Validation : Triplicate experiments with ANOVA analysis (p<0.05) ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.